molecular formula C21H24N2O4 B12483325 Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483325
M. Wt: 368.4 g/mol
InChI Key: QAYUIJKLWACPMZ-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dimethylphenylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then reacted with methyl 5-amino-2-(morpholin-4-yl)benzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-3-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 5-[(3,4-dimethylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O4/c1-14-4-5-16(12-15(14)2)20(24)22-17-6-7-19(18(13-17)21(25)26-3)23-8-10-27-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)

InChI Key

QAYUIJKLWACPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)C

Origin of Product

United States

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